![molecular formula C17H22ClNO5S B2666825 Ethyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-oxobutanoate CAS No. 2034458-98-3](/img/structure/B2666825.png)
Ethyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-oxobutanoate
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Overview
Description
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of starting materials, reagents, and conditions can greatly affect the efficiency and selectivity of the synthesis .Molecular Structure Analysis
The molecular structure of a compound is often determined using spectroscopic techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques provide information about the arrangement of atoms in a molecule and the types of bonds present.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. Factors such as the compound’s functional groups, stereochemistry, and neighboring groups can influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental methods .Scientific Research Applications
Chemical Synthesis and Biological Activities
Ethyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-oxobutanoate and related compounds have been studied for their roles in chemical synthesis and potential biological activities. For instance, derivatives of similar compounds have been used in the synthesis of new S-DABO and HEPT analogues, with potential biological activity against HBV (Aal, 2002). Additionally, these compounds have been employed in the creation of diverse trifluoromethyl heterocycles, using diazoketoesters as intermediates (Honey et al., 2012).
Biocatalysis and Microbial Transformations
In the field of biocatalysis, derivatives of Ethyl 4-oxobutanoates have been used for the production of specific esters. An example is the use of Escherichia coli for the biocatalysis of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate, a precursor of enantiopure intermediates for chiral drugs (Ye et al., 2010).
Structural Analysis and Molecular Docking
Structural analysis and molecular docking studies have been conducted on derivatives of Ethyl 4-oxobutanoates. These studies include synthesis, characterization, and evaluation of antimicrobial and antioxidant activities (Kumar et al., 2016).
Asymmetric Reduction and Optical Purity
The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate and its conversion to optically active esters have been extensively studied. This includes research on yeast cells' ability to catalyze the reduction process in aqueous phases (Shanjing, 2004).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound are typically assessed through toxicological studies. This can involve determining the compound’s LD50 (the lethal dose that kills 50% of test organisms), assessing its potential for causing cancer (carcinogenicity), and evaluating its effects on reproduction .
properties
IUPAC Name |
ethyl 4-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO5S/c1-2-24-17(21)8-7-16(20)19-10-9-15(25(22,23)12-11-19)13-5-3-4-6-14(13)18/h3-6,15H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWWVOQEPDGTCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-oxobutanoate |
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